4-[(e)-Phenyldiazenyl]phenyl methylcarbamate
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Overview
Description
4-[(e)-Phenyldiazenyl]phenyl methylcarbamate is an organic compound characterized by the presence of a phenyldiazenyl group attached to a phenyl ring, which is further connected to a methylcarbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(e)-Phenyldiazenyl]phenyl methylcarbamate typically involves the diazotization of aniline derivatives followed by coupling with phenyl methylcarbamate. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium intermediate.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization processes, where aniline derivatives are treated with nitrous acid to form diazonium salts. These salts are then coupled with phenyl methylcarbamate under controlled conditions to yield the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[(e)-Phenyldiazenyl]phenyl methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-[(e)-Phenyldiazenyl]phenyl methylcarbamate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the production of dyes and pigments due to its azo group.
Mechanism of Action
The mechanism of action of 4-[(e)-Phenyldiazenyl]phenyl methylcarbamate involves its interaction with specific molecular targets. The azo group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved may include inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-[(e)-Phenyldiazenyl]phenyl methacrylate
- Phenyl methylcarbamate
- Ethiofencarb
Uniqueness
4-[(e)-Phenyldiazenyl]phenyl methylcarbamate is unique due to its specific combination of a phenyldiazenyl group and a methylcarbamate group
Properties
CAS No. |
13613-39-3 |
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Molecular Formula |
C14H13N3O2 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
(4-phenyldiazenylphenyl) N-methylcarbamate |
InChI |
InChI=1S/C14H13N3O2/c1-15-14(18)19-13-9-7-12(8-10-13)17-16-11-5-3-2-4-6-11/h2-10H,1H3,(H,15,18) |
InChI Key |
USIATAZXTCYMCF-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OC1=CC=C(C=C1)N=NC2=CC=CC=C2 |
Origin of Product |
United States |
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